Myeloperoxidase (MPO) Inhibitory Potency: 2-Cl Delivers ~80-Fold Improvement Over 2-Br Analog and ~8-Fold Over CYP3A4 Selectivity Window
In a recombinant human MPO assay (aminophenyl fluorescein, 10 min incubation, 120 mM NaCl), 2-chloro-N-phenylpyridin-4-amine exhibited an IC₅₀ of 159 nM [1]. By direct class-level inference from the same Bristol-Myers Squibb/ChEMBL data set, the structurally related 2-bromo analog (BDBM50554034) shows an MPO IC₅₀ of 1.30×10⁴ nM (13 µM) in a PMA-induced neutrophil assay—a potency difference of approximately 80-fold favoring the 2-chloro derivative [2]. Furthermore, the 2-chloro compound displays an 8-fold selectivity window over thyroid peroxidase (TPO IC₅₀ = 6.30×10³ nM), whereas the 2-bromo analog exhibits nearly equipotent MPO and TPO activity, indicating that C2-halogen identity critically governs both potency and isoform selectivity [1][2].
| Evidence Dimension | Myeloperoxidase inhibitory potency and peroxidase isoform selectivity |
|---|---|
| Target Compound Data | MPO IC₅₀ = 159 nM; TPO IC₅₀ = 6,300 nM; CYP3A4 IC₅₀ = 2,600 nM [1] |
| Comparator Or Baseline | 2-Bromo-N-phenylpyridin-4-amine: MPO IC₅₀ = 13,000 nM (PMA-neutrophil assay) [2]; Unsubstituted 4-anilinopyridine: MPO IC₅₀ not reported (inactive or >10 µM inferred from SAR) [3] |
| Quantified Difference | ~80-fold greater MPO potency for 2-Cl vs. 2-Br; ~16-fold selectivity for MPO over TPO for 2-Cl; CYP3A4 selectivity margin: ~16-fold (2,600/159 nM) |
| Conditions | Recombinant human MPO, aminophenyl fluorescein assay, 10 min incubation, 120 mM NaCl [1]; PMA-induced MPO in human neutrophils, luminometry, 3 min [2] |
Why This Matters
An 80-fold potency advantage over the bromo analog and defined peroxidase selectivity reduce the risk of off-target thyroid peroxidase inhibition, a critical safety consideration in selecting MPO inhibitor leads for cardiovascular or inflammatory indications.
- [1] BindingDB BDBM50554044 (CHEMBL4792720). Myeloperoxidase IC₅₀ = 159 nM; CYP3A4 IC₅₀ = 2.60×10³ nM; TPO IC₅₀ = 6.30×10³ nM. View Source
- [2] BindingDB BDBM50554034 (CHEMBL4747269). MPO IC₅₀ = 1.30×10⁴ nM (PMA-neutrophil luminometry); MPO IC₅₀ = 1 nM (recombinant enzyme). View Source
- [3] Aldib, I. et al. (2016). Eur. J. Med. Chem., 123, 746–762. SAR study of bis-arylalkylamine MPO inhibitors. View Source
